molecular formula C17H12Cl2N2O2 B12488886 2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide

2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide

Cat. No.: B12488886
M. Wt: 347.2 g/mol
InChI Key: JEDDHSKRUJIXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide is a synthetic organic compound that features a quinoline moiety. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

The synthesis of 2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide typically involves the reaction of 3-chloro-4-(quinolin-8-yloxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Chemical Reactions Analysis

2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide involves its interaction with specific molecular targets in cells. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug that also contains a quinoline moiety.

    Quinoline-2-carboxylic acid: Known for its antimicrobial properties.

    8-hydroxyquinoline: Used as an antiseptic and disinfectant.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

2-chloro-N-(3-chloro-4-quinolin-8-yloxyphenyl)acetamide

InChI

InChI=1S/C17H12Cl2N2O2/c18-10-16(22)21-12-6-7-14(13(19)9-12)23-15-5-1-3-11-4-2-8-20-17(11)15/h1-9H,10H2,(H,21,22)

InChI Key

JEDDHSKRUJIXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)NC(=O)CCl)Cl)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.